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For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled
Receptor 1 (OGR1), is a proton-sensing receptor implicated in a variety of physiological and
pathophysiological processes, including inflammation, cancer, and neurological disorders. Its
activation by extracellular acidosis makes it a compelling therapeutic target. Ogerin was
identified as a positive allosteric modulator (PAM) of GPR68, enhancing its sensitivity to
protons. This guide provides a comparative analysis of Ogerin analogue 1 (MS48107), a more
potent and selective successor to Ogerin, to aid researchers in validating its GPR68 selectivity.

Comparative Selectivity Profile

To objectively assess the selectivity of Ogerin analogue 1 (MS48107), its activity at GPR68
and a panel of off-target receptors are compared with the parent compound, Ogerin, and a non-
selective modulator, Lorazepam.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15605486?utm_src=pdf-interest
https://www.benchchem.com/product/b15605486?utm_src=pdf-body
https://www.benchchem.com/product/b15605486?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Off-Target
Compoun Assay Potency/ Off- . Referenc
Target L. Affinity
d Type Affinity Target(s) .
(Ki)
Ogerin 219 nM
cAMP ~33-fold > 5-HT2B _
analogue 1  GPR68 ) (antagonist  [1]
Assay Ogerin Receptor
(MS48107) )
5900 nM
MT1
(weak [1]
Receptor _
agonist)
1100 nM
MT2 (weak 1
Receptor partial
agonist)
Calcium Adenosine 220 nM
: I PECS0 = .
Ogerin GPR68 Mobilizatio 6.83 A2A (antagonist
n ' Receptor )
Positive
] ) High
Functional Allosteric GABA-A o
Lorazepam GPR68 Affinity (nM  [2][3][4]
Assays Modulator Receptor
range)
(UM range)

Key Observations:

« Ogerin analogue 1 (MS48107) demonstrates a significantly enhanced allosteric activity at
GPR68 compared to Ogerin.[1]

o While exhibiting high selectivity, MS48107 does show some moderate affinity for the 5-HT2B
receptor, where it acts as an antagonist. Its activity at melatonin receptors (MT1 and MT2) is
considerably weaker.

» Ogerin, the parent compound, also displays good selectivity but has a known off-target
interaction with the adenosine A2A receptor.
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e Lorazepam, a known benzodiazepine, acts as a non-selective positive allosteric modulator of
GPRG68.[2][3] Its primary, high-affinity target is the GABA-A receptor, highlighting the
importance of screening against relevant central nervous system targets when evaluating
GPR68 modulators.[5][6]

GPR68 Signaling and Assay Workflow

To understand the experimental validation of these compounds, it is crucial to visualize the
underlying signaling pathways and the general workflow for assessing selectivity.
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GPR68 Signaling Pathway
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GPCR Selectivity Screening Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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